molecular formula C23H18N4O3 B2899885 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034274-08-1

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2899885
CAS No.: 2034274-08-1
M. Wt: 398.422
InChI Key: XQQVILWYCHNMIC-UHFFFAOYSA-N
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Description

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide: is a synthetic compound known for its unique molecular structure combining benzotriazinyl and xanthene moieties. This combination imparts distinctive chemical and biological properties, making it an interesting subject for scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

  • Formation of the Benzotriazinyl Intermediate: : This step involves the condensation of an o-nitrobenzoic acid derivative with hydrazine to form a benzotriazine core.

  • Linkage Formation: : The benzotriazinyl intermediate is reacted with an ethylamine derivative to introduce the ethyl linker.

  • Xanthene Attachment: : Finally, the xanthene moiety is coupled to the intermediate through an amide bond formation using standard peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods: Industrial production would involve optimization of these steps for scalability, yield, and purity. Conditions such as solvent choice, temperature control, and purification techniques (e.g., recrystallization, chromatography) are critical to ensure high efficiency and quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidative transformations, particularly at the xanthene moiety, which can be catalyzed by reagents like potassium permanganate or chromium trioxide.

  • Reduction: : The nitro group in the precursor stages can be reduced to an amine using hydrogenation or metal hydride reagents.

  • Substitution: : Electrophilic substitution reactions can occur, particularly involving the aromatic rings of both the benzotriazinyl and xanthene moieties.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral media.

  • Reduction: : Palladium on carbon with hydrogen gas, or sodium borohydride.

  • Substitution: : Electrophilic chlorination or bromination with chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed: The specific products depend on the reaction conditions, but typically include oxidized, reduced, or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide has diverse applications:

  • Chemistry: : Used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for exploration in new chemical pathways and reactions.

  • Biology: : It can act as a fluorophore in imaging studies due to the xanthene moiety, which is known for its fluorescence properties.

  • Medicine: : Potential use in the development of diagnostic tools or therapeutic agents, particularly in targeting diseases at the molecular level.

  • Industry: : Used in the manufacturing of dyes and pigments, taking advantage of its stable and vivid coloration.

Comparison with Similar Compounds

When compared to other compounds with similar structures:

  • Xanthene Derivatives: : Other xanthene-based compounds like fluorescein and rhodamine are widely used for similar purposes but may differ in their specific fluorescent properties and applications.

  • Benzotriazine Derivatives: : Compounds like benzotriazine-based drugs, such as rabeprazole, share some structural similarities but are used primarily for different medicinal purposes (e.g., as proton pump inhibitors).

Similar Compounds

  • Fluorescein

  • Rhodamine

  • Benzotriazine

  • Anthracene derivatives

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide stands out due to its hybrid structure, combining the fluorescence capabilities of xanthene with the chemical versatility of benzotriazine. This makes it a unique and valuable tool across multiple fields of scientific research.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c28-22(24-13-14-27-23(29)15-7-1-4-10-18(15)25-26-27)21-16-8-2-5-11-19(16)30-20-12-6-3-9-17(20)21/h1-12,21H,13-14H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQVILWYCHNMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C5=CC=CC=C5N=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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